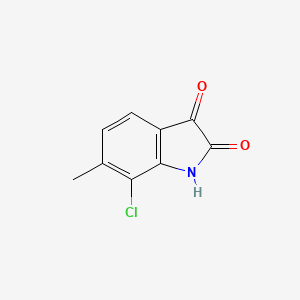

7-Chloro-6-methylisatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-6-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 . It is a derivative of isatin, a heterocyclic compound .

Synthesis Analysis

The synthesis of 7-Chloro-6-methylisatin and its derivatives has been a subject of research for many years. The compound can be prepared from the condensation reaction of S-methyldithiocarbazate and methylisatin . The synthesis process often involves complex chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Molecular Structure Analysis

The molecular structure of 7-Chloro-6-methylisatin can be analyzed using various techniques such as X-ray crystallography . The compound has a molecular weight of 195.6 Da .Chemical Reactions Analysis

7-Chloro-6-methylisatin undergoes various chemical reactions. For instance, it shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Suzuki–Miyaura Reactions and HIV Activity : Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin lead to arylated methylisatins, some of which demonstrated antiviral activity against HIV-1 and HIV-2 in MT4 cells. Specifically, a derivative, 4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione, showed notable cytotoxic activity to MT-4 cells at specific concentrations, highlighting its potential in HIV treatment research (Hamdy et al., 2015).

- Inhibition of Human Immunodeficiency Virus : N-methylisatin derivatives have been shown to inhibit the production of the Human Immunodeficiency Virus (HIV). Different concentrations of these derivatives demonstrated significant inhibition of viral production, assessed by reverse transcriptase activity, plaque-forming units, and levels of viral structural proteins (Teitz et al., 1994).

Anticancer Activity

- Breast Cancer Cell Line Inhibition : A study on dihydroartemisinin-5-methylisatin hybrids showed that they possess antiproliferative activity against breast cancer cell lines, including drug-sensitive and drug-resistant types. The length of carbon spacers in these hybrids was a critical factor in determining their activity (Yao et al., 2022).

Spectroscopic Investigation

- Vibrational Assignments and Molecular Interactions : Theoretical and experimental studies on 7-fluoroisatin, 7-bromoisatin, and 1-methylisatin using FT-Raman and FT-IR spectra have provided insights into their vibrational frequencies, thermodynamic, and electronic parameters. The study included the effects of different substituents on the characteristics of the isatin compound, revealing key insights into their molecular interactions (Polat et al., 2015).

Synthesis and Molecular Docking Studies

- Synthesis of Derivatives and α-Glucosidase Inhibitors : Novel isatin-thiazole derivatives were synthesized and exhibited α-glucosidase inhibitory activity. Molecular docking studies of these compounds with α-glucosidase enzyme revealed significant interactions, indicating potential therapeutic applications (Xie et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of 7-Chloro-6-methylisatin could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound is available for purchase for research and development purposes , indicating ongoing interest in its properties and potential uses.

Eigenschaften

IUPAC Name |

7-chloro-6-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJWPYLWAUPQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-6-methylisatin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954704.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)